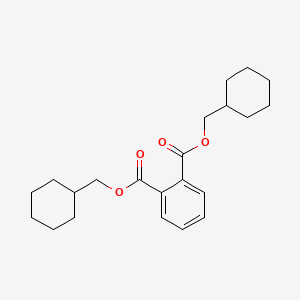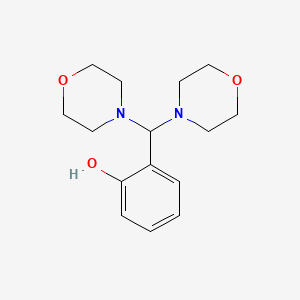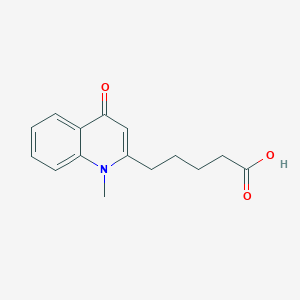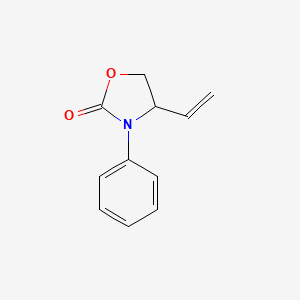
4-Ethenyl-3-phenyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-3-phenyl-1,3-oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring with a phenyl and an ethenyl substituent. This compound is part of the oxazolidinone class, which is known for its applications in medicinal chemistry, particularly as antibacterial agents.
准备方法
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds.
Recyclization of Hydroxyethyl-sulfonyluracils: Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature.
Glycidylcarbamates: The synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis.
Industrial Production Methods: Industrial production methods often involve the use of microwave irradiation in a chemical paste medium, where a catalytic amount of nitromethane absorbs the microwaves and generates hot spots, facilitating the reaction .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group.
Reduction: Reduction reactions can occur at the oxazolidinone ring, leading to the formation of various derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution often involves reagents like bromine or nitric acid.
Major Products:
Oxidation: Products include epoxides and diols.
Reduction: Reduced derivatives of the oxazolidinone ring.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Chemistry:
Biology:
- Investigated for its potential antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria .
Medicine:
Industry:
作用机制
The mechanism of action of 4-ethenyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is achieved by binding to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex for protein synthesis .
相似化合物的比较
Linezolid: An oxazolidinone antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative used in clinical practice.
Contezolid: A newer oxazolidinone with improved activity against resistant bacterial strains.
Uniqueness: 4-ethenyl-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other oxazolidinones.
属性
CAS 编号 |
115148-31-7 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
4-ethenyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-9-8-14-11(13)12(9)10-6-4-3-5-7-10/h2-7,9H,1,8H2 |
InChI 键 |
RIOBQXVWQLFGTQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1COC(=O)N1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


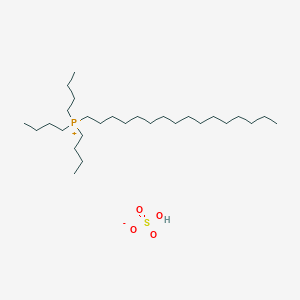
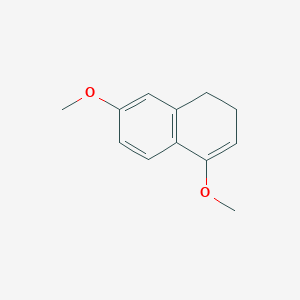
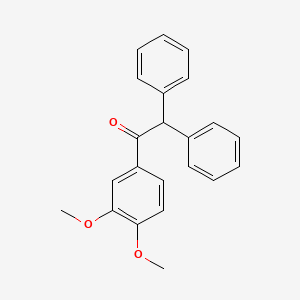

![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
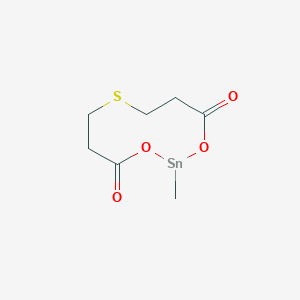
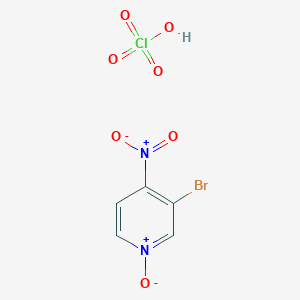
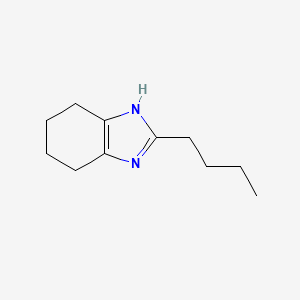
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
